
2-(1-Amino-3-methylcyclopentyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-3-methylcyclopentyl)acetic acid is a compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with an amino group and a carboxylic acid group.
Méthodes De Préparation
The synthesis of 2-(1-Amino-3-methylcyclopentyl)acetic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from cyclopentane derivatives. One common method involves the alkylation of cyclopentanone followed by amination and subsequent carboxylation.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product yield. Catalysts and solvents are often used to facilitate the reactions.
Industrial Production Methods: Industrial production may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes.
Analyse Des Réactions Chimiques
2-(1-Amino-3-methylcyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.
Major Products: The major products formed from these reactions include substituted cyclopentane derivatives, alcohols, ketones, and carboxylic acids.
Applications De Recherche Scientifique
2-(1-Amino-3-methylcyclopentyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 2-(1-Amino-3-methylcyclopentyl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, including those related to metabolism, signal transduction, and cellular communication.
Comparaison Avec Des Composés Similaires
2-(1-Amino-3-methylcyclopentyl)acetic acid can be compared with other similar compounds:
Similar Compounds: Examples include cyclopentaneacetic acid derivatives, amino acids with cyclopentane rings, and other substituted cyclopentanes.
Uniqueness: Its unique structure, which combines an amino group and a carboxylic acid group on a cyclopentane ring, distinguishes it from other compounds. .
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
2-(1-amino-3-methylcyclopentyl)acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-2-3-8(9,4-6)5-7(10)11/h6H,2-5,9H2,1H3,(H,10,11) |
Clé InChI |
XEHDRVYKQZWLQC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone](/img/structure/B13074863.png)
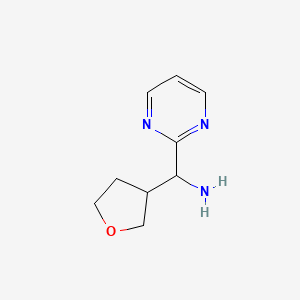

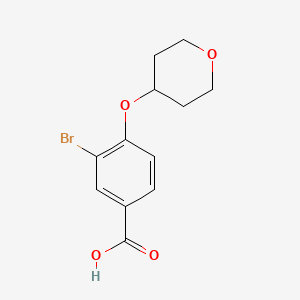
![tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13074889.png)
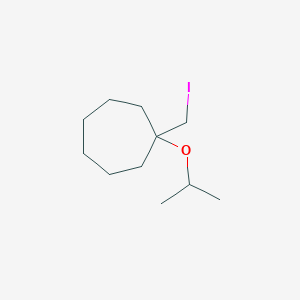
![5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13074893.png)

![2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13074905.png)
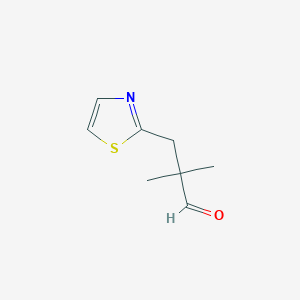
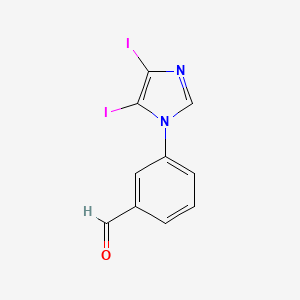
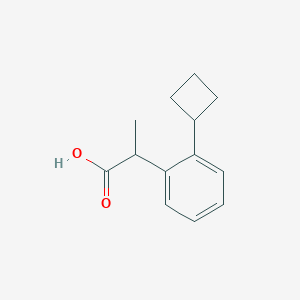
![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)
